[S(R)]-N-[(R)-[2-(Diphenylphosphino)phenyl](4-methoxyphenyl)methyl]-2-methyl-2-propanesulfinamide [S(R)]-N-[(R)-[2-(Diphenylphosphino)phenyl](4-methoxyphenyl)methyl]-2-methyl-2-propanesulfinamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13788726
InChI: InChI=1S/C30H32NO2PS/c1-30(2,3)35(32)31-29(23-19-21-24(33-4)22-20-23)27-17-11-12-18-28(27)34(25-13-7-5-8-14-25)26-15-9-6-10-16-26/h5-22,29,31H,1-4H3/t29-,35-/m1/s1
SMILES: CC(C)(C)S(=O)NC(C1=CC=C(C=C1)OC)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4
Molecular Formula: C30H32NO2PS
Molecular Weight: 501.6 g/mol

[S(R)]-N-[(R)-[2-(Diphenylphosphino)phenyl](4-methoxyphenyl)methyl]-2-methyl-2-propanesulfinamide

CAS No.:

Cat. No.: VC13788726

Molecular Formula: C30H32NO2PS

Molecular Weight: 501.6 g/mol

* For research use only. Not for human or veterinary use.

[S(R)]-N-[(R)-[2-(Diphenylphosphino)phenyl](4-methoxyphenyl)methyl]-2-methyl-2-propanesulfinamide -

Specification

Molecular Formula C30H32NO2PS
Molecular Weight 501.6 g/mol
IUPAC Name (R)-N-[(R)-(2-diphenylphosphanylphenyl)-(4-methoxyphenyl)methyl]-2-methylpropane-2-sulfinamide
Standard InChI InChI=1S/C30H32NO2PS/c1-30(2,3)35(32)31-29(23-19-21-24(33-4)22-20-23)27-17-11-12-18-28(27)34(25-13-7-5-8-14-25)26-15-9-6-10-16-26/h5-22,29,31H,1-4H3/t29-,35-/m1/s1
Standard InChI Key JSJZIHJKTOOMLL-BVGRYSDNSA-N
Isomeric SMILES CC(C)(C)[S@@](=O)N[C@H](C1=CC=C(C=C1)OC)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4
SMILES CC(C)(C)S(=O)NC(C1=CC=C(C=C1)OC)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4
Canonical SMILES CC(C)(C)S(=O)NC(C1=CC=C(C=C1)OC)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4

Introduction

Chemical Identity and Structural Features

Molecular Composition and Formula

[S(R)]-N-[(R)-2-(Diphenylphosphino)phenylmethyl]-2-methyl-2-propanesulfinamide possesses the molecular formula C₃₀H₃₂NO₂PS, as verified by multiple suppliers . The molecule integrates three key functional groups:

  • A diphenylphosphino moiety, which facilitates coordination to transition metals such as palladium, rhodium, or iridium.

  • A 4-methoxyphenyl group, contributing electron-donating effects that modulate steric and electronic environments during catalysis.

  • A tert-butanesulfinamide unit, which imposes rigidity and chiral induction in asymmetric reactions .

The compound’s stereochemical configuration is denoted by the [S(R)] and [(R)] descriptors, reflecting the absolute configuration at the sulfur and carbon centers, respectively. This chiral arrangement is critical for its enantioselective performance .

Spectroscopic and Computational Data

Key computational parameters derived from density functional theory (DFT) calculations include:

  • Topological Polar Surface Area (TPSA): 38.33 Ų, indicating moderate polarity .

  • LogP (Partition Coefficient): 5.59, suggesting high lipophilicity and preferential solubility in organic solvents .

  • Rotatable Bonds: 8, highlighting conformational flexibility despite the sulfinamide’s rigid backbone .

The SMILES notation (O=S@@NC@HC2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4) and InChI Key (P(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1C@@HNS@C(C)(C)C) provide unambiguous representations of its stereochemistry .

Synthesis and Purification

Synthetic Routes

While detailed synthetic protocols are proprietary, the compound is likely synthesized via a multi-step sequence involving:

  • Sulfinamide Formation: Condensation of tert-butanesulfinyl chloride with a chiral amine intermediate.

  • Phosphine Introduction: Stille or Suzuki coupling to install the diphenylphosphino group.

  • Stereochemical Control: Use of enantiomerically pure starting materials or chiral auxiliaries to ensure the desired [S(R)] configuration .

Applications in Asymmetric Catalysis

Role as a Chiral Ligand

The compound’s hybrid phosphine-sulfinamide structure enables dual coordination to metal centers, creating well-defined chiral environments. Notable applications include:

  • Asymmetric Hydrogenation: Enantioselective reduction of ketones and imines using Rh(I) or Ir(I) complexes .

  • Cross-Coupling Reactions: Palladium-catalyzed Suzuki-Miyaura couplings with enhanced stereocontrol .

  • C–H Activation: Direct functionalization of inert C–H bonds in the presence of directing groups .

Comparative Performance

Table 1 summarizes the compound’s advantages over traditional ligands:

Parameter[S(R)]-Sulfinamide-PhosphineBINAPJosiphos
Steric TunabilityHigh (modular substituents)ModerateLow
Electronic FlexibilityAdjustable via methoxy groupFixedFixed
Synthetic AccessibilityMulti-step synthesisCommercially availableCommercially available
Cost (per 100 mg)$184.90 $120–$150$200–$250

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